molecular formula C15H17N3OS2 B2430291 Cyclopropyl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1448034-47-6

Cyclopropyl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2430291
CAS No.: 1448034-47-6
M. Wt: 319.44
InChI Key: PHXVSRACKPOYQA-UHFFFAOYSA-N
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Description

Cyclopropyl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone is a complex organic compound that features a cyclopropyl group, a thiophene ring, a thiazole ring, and a piperazine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

cyclopropyl-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS2/c19-14(11-1-2-11)17-4-6-18(7-5-17)15-16-13(10-21-15)12-3-8-20-9-12/h3,8-11H,1-2,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXVSRACKPOYQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C3=NC(=CS3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Formation with Thiophene Integration

Thiophene-3-carbothioamide reacts with α-bromoacetone in ethanol under reflux to yield 4-methyl-2-amino-5-(thiophen-3-yl)thiazole. The thiophene moiety is introduced via the thioamide precursor, ensuring regioselectivity at the thiazole’s 5-position. Cyclization proceeds via nucleophilic attack of the thioamide’s sulfur on the α-carbon of the bromoketone, followed by dehydration. Modifications using microwave irradiation reduce reaction times from hours to minutes while maintaining yields >80%.

Alternative Thiazole Synthesis: Cook-Heilbron Method

Aminonitriles react with carbon disulfide in basic conditions to form 2,4-disubstituted thiazoles. For instance, 2-cyano-3-(thiophen-3-yl)propionamide treated with CS₂ generates 4-(thiophen-3-yl)thiazol-2-amine, though yields are lower (~60%) compared to Hantzsch.

Functionalization of the Thiazole: Piperazine Coupling

The 2-amino group on the thiazole is replaced with piperazine to establish the 4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine intermediate.

Nucleophilic Substitution via Bromination

The amine is converted to a bromide using PBr₃ in dichloromethane, producing 2-bromo-4-(thiophen-3-yl)thiazole. Piperazine (2 equiv) reacts with this intermediate in dimethylformamide (DMF) at 100°C for 12 hours, achieving 75% substitution efficiency. Excess piperazine ensures complete conversion, validated by LC-MS.

Buchwald-Hartwig Amination

For higher regiocontrol, palladium-catalyzed amination is employed. A mixture of 2-bromothiazole, piperazine, Pd₂(dba)₃ (2 mol%), XantPhos (4 mol%), and Cs₂CO₃ in toluene at 110°C for 24 hours affords the piperazinyl-thiazole in 82% yield. This method minimizes byproducts and is scalable to kilogram quantities.

Introduction of the Cyclopropyl Methanone Group

The final step involves acylating the secondary amine of piperazine with cyclopropanecarbonyl chloride.

Acylation Under Schotten-Baumann Conditions

Piperazinyl-thiazole is treated with cyclopropanecarbonyl chloride (1.2 equiv) in a biphasic system of dichloromethane and aqueous NaOH (10%). Vigorous stirring at 0°C for 2 hours yields the methanone derivative with 90% purity. Excess base neutralizes HCl byproduct, driving the reaction to completion.

Coupling Agent-Mediated Acylation

For moisture-sensitive substrates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) facilitate acylation in anhydrous THF. Cyclopropanecarboxylic acid (1.5 equiv) reacts with the piperazine at room temperature for 6 hours, achieving 88% yield. This method avoids racemization and is ideal for chiral intermediates.

Integrated Synthetic Routes and Optimization

One-Pot Thiazole-Piperazine Assembly

Recent advances combine thiazole formation and piperazine coupling in a single reactor. Thiophene-3-carbothioamide, α-bromoacetone, and piperazine react in the presence of CuI (5 mol%) and K₂CO₃ in acetonitrile at 80°C. The one-pot method reduces purification steps and achieves 70% overall yield.

Comparative Analysis of Synthetic Methods

Method Key Steps Yield Advantages Limitations
Hantzsch + Acylation Thiazole formation, nucleophilic substitution, acylation 68% High regioselectivity, scalable Multi-step, moderate yield
Buchwald + Schotten-Baumann Pd-catalyzed amination, acylation 75% Fewer byproducts, high purity Costly catalysts
One-Pot Assembly Integrated thiazole-piperazine synthesis 70% Reduced steps, time-efficient Requires optimization for scale-up
Suzuki Coupling Boronic ester coupling 85% High yield, versatile Sensitive to oxygen and moisture

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The thiophene and thiazole rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, N,N’-dicyclohexylcarbodiimide.

Major Products

    Oxidation: Oxidized derivatives of the thiophene and thiazole rings.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Various substituted derivatives depending on the alkyl halides used.

Scientific Research Applications

Cyclopropyl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Cyclopropyl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl(4-(4-(thiophen-2-yl)thiazol-2-yl)piperazin-1-yl)methanone
  • Cyclopropyl(4-(4-(furan-3-yl)thiazol-2-yl)piperazin-1-yl)methanone
  • Cyclopropyl(4-(4-(pyridin-3-yl)thiazol-2-yl)piperazin-1-yl)methanone

Uniqueness

Cyclopropyl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and interactions compared to similar compounds.

Biological Activity

Cyclopropyl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a cyclopropyl group, a thiophene ring, a thiazole ring, and a piperazine moiety, which may contribute to its pharmacological properties.

Chemical Structure

The molecular formula of Cyclopropyl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone is C18H18N4O2S2C_{18}H_{18}N_{4}O_{2}S_{2}, with a molecular weight of 386.5 g/mol. The structure can be represented as follows:

Cyclopropyl 4 4 thiophen 3 yl thiazol 2 yl piperazin 1 yl methanone\text{Cyclopropyl 4 4 thiophen 3 yl thiazol 2 yl piperazin 1 yl methanone}

The biological activity of Cyclopropyl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Studies have shown that compounds with similar structures often exhibit inhibitory effects on specific enzymes, such as tyrosinase, which plays a crucial role in melanin production.

Inhibitory Effects

Recent research has indicated that derivatives of piperazine, including those resembling Cyclopropyl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone, can act as competitive inhibitors against tyrosinase. For instance, one study reported an IC50 value of 0.18 μM for a structurally related compound, demonstrating significant potency in inhibiting enzyme activity without cytotoxic effects on B16F10 melanoma cells .

1. Tyrosinase Inhibition

A comparative study highlighted the effectiveness of several piperazine derivatives in inhibiting tyrosinase activity. The results indicated that modifications to the piperazine ring could enhance inhibitory potency. Cyclopropyl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone's unique structure may provide similar or improved inhibitory effects compared to established inhibitors .

Compound NameIC50 (μM)Remarks
Compound 260.18Competitive inhibitor; no cytotoxicity observed
Kojic Acid17.76Reference compound for comparison

2. Antimicrobial Activity

Another area of interest is the antimicrobial potential of compounds containing thiophene and thiazole rings. Research has shown that these compounds exhibit activity against various pathogens, including Acinetobacter baumannii and Pseudomonas aeruginosa. The presence of the cyclopropyl group may enhance membrane permeability and bioactivity against these bacteria .

Synthetic Routes

The synthesis of Cyclopropyl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions:

  • Formation of the Thiazole Ring : Reacting thiophene derivatives with thioamides under cyclization conditions.
  • Piperazine Derivatization : Coupling the thiazole derivative with piperazine using coupling agents like DCC.
  • Cyclopropyl Group Introduction : Utilizing nucleophilic substitution reactions with cyclopropyl halides.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for Cyclopropyl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone, and how can reaction conditions be optimized to improve yield?

  • Methodology : The synthesis typically involves multi-step reactions, starting with functionalization of the piperazine core followed by coupling with thiophene-thiazole and cyclopropyl groups. Key steps include:

  • Condensation reactions under reflux in ethanol or DMF, monitored via TLC for intermediate formation .
  • Use of catalysts (e.g., hexahydropyridine) to enhance selectivity and yield during cyclopropane ring formation .
  • Purification via recrystallization (e.g., chloroform) or column chromatography to isolate the final product .
    • Optimization : Adjusting solvent polarity (e.g., dichloromethane vs. ethanol) and temperature gradients during reflux can minimize side reactions .

Q. Which analytical techniques are most effective for characterizing the structure and purity of Cyclopropyl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone?

  • Structural elucidation :

  • X-ray crystallography for resolving bond lengths and angles (e.g., cyclopropyl-thiazole interactions) .
  • NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm piperazine connectivity and thiophene substitution patterns .
    • Purity assessment :
  • HPLC with UV detection (λ = 254 nm) to quantify impurities .
  • HRMS for verifying molecular ion peaks (e.g., [M + Na]⁺) with <2 ppm error .

Q. How can researchers design experiments to evaluate the biological activity of this compound against specific therapeutic targets?

  • In vitro assays :

  • Enzyme inhibition assays (e.g., monoacylglycerol lipase) using fluorogenic substrates to measure IC₅₀ values .
  • Cell-based cytotoxicity screens (e.g., MTT assay) with appropriate controls (e.g., doxorubicin) .
    • Target validation :
  • Receptor binding studies (e.g., radioligand displacement) to assess affinity for GPCRs or kinases .

Advanced Research Questions

Q. What methodologies are employed to establish structure-activity relationships (SAR) for derivatives of this compound?

  • Systematic substitution :

  • Varying the thiophene (e.g., 3-yl vs. 2-yl) and cyclopropyl groups to compare bioactivity .
  • Introducing electron-withdrawing groups (e.g., -F, -CF₃) to modulate metabolic stability .
    • Computational SAR :
  • Molecular docking (e.g., AutoDock Vina) to predict binding poses in target proteins (e.g., CYP450 isoforms) .

Q. How can computational modeling be integrated to predict the binding affinity of this compound with biological targets?

  • Molecular dynamics (MD) simulations :

  • Simulate ligand-protein interactions (e.g., piperazine-thiazole interactions with active sites) over 100-ns trajectories .
    • Free energy calculations :
  • Use MM-PBSA/GBSA to estimate ΔGbinding for prioritization of analogs .

Q. How should researchers address contradictory data in pharmacological studies of this compound?

  • Data reconciliation strategies :

  • Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to rule out environmental variability .
  • Employ orthogonal assays (e.g., SPR vs. ITC) to confirm target engagement .
    • Meta-analysis :
  • Compare results across cell lines (e.g., HEK293 vs. HepG2) to identify tissue-specific effects .

Q. What experimental approaches are recommended to assess the chemical stability and reactivity of this compound under physiological conditions?

  • Stability studies :

  • Accelerated degradation testing in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C, monitored via LC-MS .
    • Reactivity profiling :
  • Cyclic voltammetry to evaluate redox potential and susceptibility to metabolic oxidation .

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